(S,R,S)-AHPC-CO-PEG2-C2-amine HCl
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Overview
Description
(S,R,S)-AHPC-CO-PEG2-C2-amine HCl is a chemical compound used primarily in the field of targeted protein degradation. This compound is a ligand-linker conjugate that plays a crucial role in the synthesis of proteolysis-targeting chimeras (PROTACs). These chimeras are designed to recruit specific proteins for degradation by the ubiquitin-proteasome system, a pathway responsible for protein turnover in cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,R,S)-AHPC-CO-PEG2-C2-amine HCl involves multiple steps, starting with the preparation of the AHPC moiety. This is followed by the conjugation of the AHPC moiety with a polyethylene glycol (PEG) linker and a terminal amine group. The final product is obtained as a hydrochloride salt to enhance its stability and solubility .
Preparation of AHPC Moiety: The AHPC moiety is synthesized through a series of reactions involving the protection and deprotection of functional groups, as well as the formation of amide bonds.
Conjugation with PEG Linker: The PEG linker is attached to the AHPC moiety through a nucleophilic substitution reaction, where the terminal hydroxyl group of the PEG reacts with a carboxyl group on the AHPC moiety.
Formation of Terminal Amine: The terminal amine group is introduced through a reaction with an appropriate amine reagent, followed by purification and conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. The process involves optimization of reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Advanced purification techniques, such as chromatography and crystallization, are employed to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
(S,R,S)-AHPC-CO-PEG2-C2-amine HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: Nucleophilic substitution reactions are common, where the amine group can react with electrophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be used for further research and development in targeted protein degradation .
Scientific Research Applications
(S,R,S)-AHPC-CO-PEG2-C2-amine HCl has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (S,R,S)-AHPC-CO-PEG2-C2-amine HCl involves the recruitment of specific proteins to the ubiquitin-proteasome system for degradation. The compound acts as a ligand that binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This complex facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome .
Comparison with Similar Compounds
Similar Compounds
(S,R,S)-AHPC-PEG6-butyl amine hydrochloride: Similar in structure but with a longer PEG linker.
(S,R,S)-AHPC-PEG1-NH2 hydrochloride: Contains a shorter PEG linker.
(S,R,S)-AHPC-PEG3-NH2 hydrochloride: Intermediate PEG linker length.
Uniqueness
(S,R,S)-AHPC-CO-PEG2-C2-amine HCl is unique due to its specific PEG linker length and terminal amine group, which provide optimal properties for the synthesis of PROTACs. The balance between hydrophilic and hydrophobic moieties in the compound enhances its solubility and reactivity, making it a valuable tool in targeted protein degradation research .
Properties
Molecular Formula |
C29H44ClN5O6S |
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Molecular Weight |
626.2 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-2-[3-[2-(2-aminoethoxy)ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C29H43N5O6S.ClH/c1-19-25(41-18-32-19)21-7-5-20(6-8-21)16-31-27(37)23-15-22(35)17-34(23)28(38)26(29(2,3)4)33-24(36)9-11-39-13-14-40-12-10-30;/h5-8,18,22-23,26,35H,9-17,30H2,1-4H3,(H,31,37)(H,33,36);1H/t22-,23+,26-;/m1./s1 |
InChI Key |
PMOKVTNPZAYFHG-VIXMLYKZSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCN)O.Cl |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCN)O.Cl |
Origin of Product |
United States |
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